molecular formula C9H14BrN3 B8673960 N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine

Cat. No.: B8673960
M. Wt: 244.13 g/mol
InChI Key: FZBIPRAFLGSQNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is an organic compound with the molecular formula C8H12BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine typically involves the following steps:

    Bromination: The starting material, 3-methylpyridine, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).

    Amination: The brominated product is then subjected to amination to introduce the amino group at the 2-position. This can be done using ammonia (NH3) or an amine in the presence of a suitable catalyst.

    Alkylation: Finally, the amino group is alkylated with 3-bromopropylamine to yield the desired product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium azide (NaN3) or potassium cyanide (KCN).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Sodium azide (NaN3) in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding oxides or hydroxyl derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Azides, nitriles, or other substituted derivatives.

Scientific Research Applications

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the amino group play crucial roles in its binding affinity and specificity. The compound may also participate in signaling pathways, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromo-3-methylpyridine: Similar structure but lacks the propylamine group.

    3-Amino-5-bromopyridine-2-carboxamide: Contains a carboxamide group instead of the propylamine group.

    5-Bromo-3-methylpyridin-2-amine: Similar structure but lacks the propylamine group.

Uniqueness

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine is unique due to the presence of both the bromine atom and the propylamine group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H14BrN3

Molecular Weight

244.13 g/mol

IUPAC Name

N'-(5-bromo-3-methylpyridin-2-yl)propane-1,3-diamine

InChI

InChI=1S/C9H14BrN3/c1-7-5-8(10)6-13-9(7)12-4-2-3-11/h5-6H,2-4,11H2,1H3,(H,12,13)

InChI Key

FZBIPRAFLGSQNV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1NCCCN)Br

Origin of Product

United States

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